2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is a chemical compound that belongs to the class of imidazolidines This compound features a unique structure with an imidazolidine ring substituted with amino and imino groups, as well as an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine derivatives with α-bromoacetophenone or ethyl bromoacetate, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of a base such as potassium acetate and solvents like ethanol or t-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its imidazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoimidazole: This compound shares a similar imidazolidine ring structure but lacks the ethanol moiety.
2-Iminoimidazolidine: Similar in structure but with different substitution patterns on the imidazolidine ring.
Uniqueness
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is unique due to its combination of amino, imino, and ethanol functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H12N4O |
---|---|
Molekulargewicht |
144.18 g/mol |
IUPAC-Name |
2-(3-amino-2-iminoimidazolidin-1-yl)ethanol |
InChI |
InChI=1S/C5H12N4O/c6-5-8(3-4-10)1-2-9(5)7/h6,10H,1-4,7H2 |
InChI-Schlüssel |
SCKBQNSSEKGFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N)N1CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.